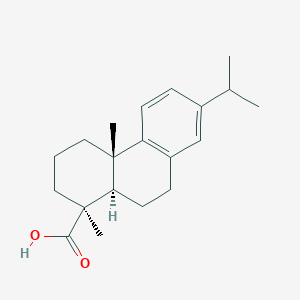

Dehydroabietic Acid

Descripción

Propiedades

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKVWVWBFBAOV-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022163 | |

| Record name | Dehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1740-19-8 | |

| Record name | Dehydroabietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROABIETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5XP6S3AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroabietic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dehydroabietic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietic acid (DHA), a naturally occurring abietane-type diterpenoid resin acid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Predominantly found in the resin of coniferous trees, DHA serves as a critical starting material for the synthesis of various bioactive compounds. This technical guide provides an in-depth overview of the natural sources of dehydroabietic acid, detailed experimental protocols for its isolation and purification, and a summary of quantitative data to facilitate the selection of high-yielding sources. Furthermore, this document elucidates the molecular pathways modulated by dehydroabietic acid, offering valuable insights for researchers in drug discovery and development.

Natural Sources of Dehydroabietic Acid

Dehydroabietic acid is widespread in the plant kingdom, particularly within the Pinaceae family. Its primary natural sources include the oleoresin of various pine (Pinus spp.) and spruce (Picea spp.) trees.[1][2] It is also a major constituent of rosin (B192284), the solid residue obtained after the distillation of volatile terpenes from pine resin, and disproportionated rosin, a modified form of rosin with enhanced stability.[1] Additionally, dehydroabietic acid has been isolated from the resin of Commiphora species.[3]

The concentration of dehydroabietic acid can vary significantly depending on the plant species, geographical location, and the specific part of the plant. Disproportionation of gum rosin has been shown to significantly increase the yield of dehydroabietic acid, with some processes achieving up to 65%.

Quantitative Analysis of Dehydroabietic Acid in Natural Sources

The following table summarizes the reported concentrations of dehydroabietic acid in various natural sources, providing a comparative basis for sourcing decisions.

| Natural Source | Species/Type | Concentration (% of extract/rosin) | Analytical Method | Reference(s) |

| Pine Cones | Pinus spp. (Lodgepole, Jeffrey, Sugar, Scots) | > 18% | GC | [4] |

| Pine Resin | Pinus sylvestris | ~50% | GC-MS | [5] |

| Pine Resin | Pinus nigra (Black Pine) | 6.5% | Not specified | [6] |

| Rosin | From West Java | 27-28% (as methyl dehydroabietate) | GC-MS | Not specified |

| Disproportionated Gum Rosin | Not specified | 65% | Not specified | |

| Disproportionated Gum Rosin | Not specified | 49.15% | LC-MS/MS | [7] |

| Spruce Bark | Picea abies | Present (unquantified) | LC-MSn | [8] |

Isolation and Purification of Dehydroabietic Acid

The isolation of dehydroabietic acid from its natural sources typically involves extraction followed by various chromatographic and crystallization techniques. The choice of method depends on the starting material and the desired purity of the final product.

Experimental Protocol 1: Isolation from Disproportionated Rosin via Reaction-Crystallization

This method leverages the formation of an amine salt of dehydroabietic acid to facilitate its separation and purification.[9]

Materials:

-

Disproportionated rosin

-

2-aminoethanol

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction: Dissolve disproportionated rosin in ethanol. Add 2-aminoethanol to the solution and stir. The reaction forms the dehydroabietic acid-amine salt, which will precipitate out of the solution.

-

Crystallization: Cool the mixture to promote further crystallization of the amine salt.

-

Filtration: Collect the crystalline salt by vacuum filtration and wash with cold ethanol to remove impurities.

-

Recrystallization: For higher purity, dissolve the salt in a minimal amount of hot ethanol and allow it to cool slowly for recrystallization. Repeat this step as necessary.

-

Liberation of Dehydroabietic Acid: Dissolve the purified amine salt in hot water. Acidify the solution with dilute hydrochloric acid to precipitate the free dehydroabietic acid.

-

Extraction and Purification: Extract the precipitated dehydroabietic acid with cyclohexane. Wash the cyclohexane extract with water to remove any remaining impurities.

-

Final Product: Evaporate the cyclohexane to obtain purified dehydroabietic acid. The purity can be assessed by techniques such as GC-MS or HPLC.[10][11]

Experimental Protocol 2: Bioassay-Guided Isolation from Commiphora opobalsamum

This protocol is suitable for isolating dehydroabietic acid from plant resins where its presence and bioactivity are of interest.[3]

Materials:

-

Dried resin of Commiphora opobalsamum

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Extraction: Exhaustively extract the dried resin with 95% ethanol under reflux.

-

Solvent Partitioning: Remove the ethanol under vacuum and suspend the residue in water. Successively partition the aqueous suspension with petroleum ether, chloroform, and ethyl acetate to yield different fractions.

-

Bioassay: Screen the different fractions for the desired biological activity to identify the most active fraction(s).

-

Column Chromatography: Subject the active fraction (in this case, the petroleum ether-soluble fraction) to silica gel column chromatography.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest.

-

Purification: Further purify the combined fractions using techniques like preparative HPLC to obtain pure dehydroabietic acid.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Protocol 3: Purification of Commercial Dehydroabietic Acid

This protocol is useful for purifying commercially available dehydroabietic acid that may have a lower purity.[12]

Materials:

-

Commercial dehydroabietic acid (<70% purity)

-

Water

-

Flash chromatography system with a C18 column

Procedure:

-

Dissolution: Dissolve the commercial dehydroabietic acid in a suitable solvent.

-

Flash Chromatography: Load the solution onto a C18 flash chromatography column.

-

Elution: Elute the column with a linear gradient of methanol and water, starting with a lower concentration of methanol and gradually increasing it.

-

Fraction Collection: Collect the fractions as they elute from the column.

-

Purity Analysis: Analyze the purity of the fractions using a suitable analytical method, such as GC-FID, to identify the fractions containing high-purity dehydroabietic acid.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified dehydroabietic acid (e.g., >99% purity).

Signaling Pathways Modulated by Dehydroabietic Acid

Dehydroabietic acid has been shown to exert its biological effects through the modulation of key signaling pathways, making it a compound of interest for therapeutic applications.

Activation of the PI3K/Akt-eNOS Signaling Pathway

Dehydroabietic acid induces endothelium-dependent vasodilation by activating the PI3K/Akt-eNOS signaling pathway.[3][13][14] This leads to the production of nitric oxide (NO), a potent vasodilator.

Caption: Dehydroabietic acid-mediated activation of the PI3K/Akt-eNOS pathway.

Direct Activation of SIRT1 Signaling Pathway

Dehydroabietic acid has been identified as a direct activator of Sirtuin 1 (SIRT1), a key regulator of cellular processes such as aging, inflammation, and metabolism.[15][16] This activation is independent of NAD+ levels.

Caption: Direct activation of SIRT1 by dehydroabietic acid and its downstream effects.

Conclusion

Dehydroabietic acid stands out as a readily available natural product with significant potential in drug development. Its abundance in coniferous resins and the well-established methods for its isolation make it an attractive starting material for medicinal chemistry campaigns. The elucidation of its mechanisms of action, particularly its role in activating the PI3K/Akt-eNOS and SIRT1 signaling pathways, provides a solid foundation for the rational design of novel therapeutics for a range of diseases, including cardiovascular disorders and age-related pathologies. This guide serves as a valuable resource for researchers aiming to harness the therapeutic potential of dehydroabietic acid.

References

- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 2. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroabietic acid isolated from Commiphora opobalsamum causes endothelium-dependent relaxation of pulmonary artery via PI3K/Akt-eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The natural phytochemical dehydroabietic acid is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Dehydroabietic Acid: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpenoid found in the resin of coniferous trees, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have garnered significant attention within the scientific community. This technical guide provides an in-depth overview of the biological activity screening of dehydroabietic acid, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Anticancer Activity

Dehydroabietic acid and its derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of dehydroabietic acid and its derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dehydroabietic acid | HeLa | Cervical Cancer | 37.40 | [1] |

| Dehydroabietic acid | BEL-7402 | Liver Cancer | 46.70 | [1] |

| Dehydroabietic acid | CNE-2 | Nasopharyngeal Carcinoma | 88.64 | [1] |

| Derivative 4w | HeLa | Cervical Cancer | 2.21 | [1] |

| Derivative 4w | BEL-7402 | Liver Cancer | 14.46 | [1] |

| Derivative 4o | BEL-7402 | Liver Cancer | 14.77 | [1] |

| Derivative 4k | HeLa | Cervical Cancer | ~5 | [1] |

| Derivative 4b | MCF-7 | Breast Cancer | 1.78 ± 0.36 | [2][3] |

| Derivative 4b | SMMC-7721 | Liver Cancer | 0.72 ± 0.09 | [2][3] |

| Derivative 4b | HeLa | Cervical Cancer | 1.08 ± 0.12 | [2][3] |

| Derivative 67g | SMMC-7721 | Liver Cancer | 0.51 - 1.39 | [4] |

| Derivative 67g | HepG2 | Liver Cancer | 0.51 - 1.39 | [4] |

| Derivative 67g | Hep3B | Liver Cancer | 0.51 - 1.39 | [4] |

| Derivative 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | [4] |

| Derivative 28e | SK-OV-3 | Ovarian Cancer | 1.79 ± 0.43 | [4] |

| Derivative 30n | HeLa | Cervical Cancer | 6.58 ± 1.11 | [4] |

| Derivative 47j | CNE-2 | Nasopharyngeal Carcinoma | 8.36 ± 0.14 | [4] |

| Derivative 47n | BEL-7402 | Liver Cancer | 11.23 ± 0.21 | [4] |

| Derivative 3b | HepG2 | Liver Cancer | 10.42 ± 1.20 | [5] |

| Derivative 3b | MCF-7 | Breast Cancer | 7.00 ± 0.96 | [5] |

| Derivative 3b | HCT-116 | Colon Cancer | 9.53 ± 1.03 | [5] |

| Derivative 3b | A549 | Lung Cancer | 11.93 ± 1.76 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Dehydroabietic acid (or derivative) stock solution (in DMSO)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dehydroabietic acid stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, carefully remove the medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several derivatives of dehydroabietic acid exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

References

- 1. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones [mdpi.com]

- 2. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroabietic Acid: A Comprehensive Technical Overview of its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietic acid (DAA) is a naturally occurring abietane (B96969) diterpenoid resin acid found predominantly in coniferous trees.[1] It is a major component of rosin (B192284) and has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the biological effects of dehydroabietic acid, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

Dehydroabietic acid exerts its biological effects through the modulation of multiple signaling pathways and molecular targets. The primary mechanisms of action are categorized below.

Anti-inflammatory Activity

DAA demonstrates potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.

-

Inhibition of NF-κB and AP-1 Signaling: DAA has been shown to suppress the activation of the transcription factors NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1), which are central regulators of inflammatory gene expression.[1][3] This inhibition is achieved by targeting upstream kinases:

-

PPAR-α/γ Agonism: Dehydroabietic acid acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ).[2][6] Activation of PPARs, particularly PPAR-γ, is known to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines.

-

Reduction of Inflammatory Mediators: DAA significantly reduces the production of key inflammatory mediators, including:

Caption: Inhibition of NF-κB and AP-1 pathways and activation of PPARs by Dehydroabietic Acid.

Anticancer Activity

DAA and its derivatives exhibit cytotoxic effects against a variety of cancer cell lines through multiple mechanisms.

-

Induction of Apoptosis: DAA induces programmed cell death by:

-

Cell Cycle Arrest: DAA can arrest the cell cycle at different phases, such as the G1 phase, preventing cancer cell proliferation.[2]

-

Survivin Inhibition: DAA has been identified as a novel inhibitor of survivin, a protein that is overexpressed in many cancers and plays a key role in inhibiting apoptosis and regulating cell division.[10]

Caption: DAA induces apoptosis via survivin inhibition and mitochondrial interference, and causes cell cycle arrest.

Antimicrobial Activity

DAA and its derivatives have shown activity against a range of microorganisms, particularly Gram-positive bacteria.

-

Disruption of Bacterial Cell Membranes: The primary mechanism of antimicrobial action is believed to be the disruption of the bacterial cell membrane's integrity. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Other Biological Activities

-

SIRT1 Activation: DAA has been shown to directly bind to and activate Sirtuin 1 (SIRT1), a protein involved in regulating cellular processes related to aging.[2]

-

Keap1/Nrf2-ARE Pathway Activation: DAA can activate the Keap1/Nrf2-ARE signaling pathway, which plays a crucial role in the cellular antioxidant response and may contribute to its protective effects in conditions like non-alcoholic fatty liver disease.[11][12]

Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of dehydroabietic acid and its derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dehydroabietic acid | HeLa | Cervical Cancer | 37.40 | [7] |

| Derivative 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | [1] |

| Derivative 30n | HeLa | Cervical Cancer | 6.58 ± 1.11 | [1] |

| Derivative 36w | HeLa | Cervical Cancer | 2.21 | [1] |

| Derivative 36w | BEL-7402 | Liver Cancer | 14.46 | [1] |

| Derivative 67g | SMMC-7721, HepG2, Hep3B | Liver Cancer | 0.51 - 1.39 | [1] |

| Derivative 77b | MCF-7, SMMC-7721, HeLa | Breast, Liver, Cervical | 0.72 - 1.78 | [1] |

| Derivative 80j | SMMC-7721, MDA-MB-231, HeLa, CT-26 | Various Cancers | 0.08 - 0.42 | [1] |

| DHA-chalcone hybrid 33 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |

| DHA-chalcone hybrid 41 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |

| DHA-chalcone hybrid 43 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |

| DHA-chalcone hybrid 44 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |

Table 2: Antimicrobial Activity (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dehydroabietic acid | Staphylococcus aureus ATCC 1228 | 7.81 | [9][13] |

| Dehydroabietic acid | Mycobacterium smegmatis ATCC 607 | 7.81 | [9][13] |

| Dehydroabietic acid | Staphylococcus aureus CIP 106760 | 15.63 | [9] |

| Dehydroabietic acid | Klebsiella pneumoniae (isolate) | 125 | [9][13] |

| Dehydroabietic acid | Escherichia coli (isolate) | 125 | [9][13] |

| Derivative 5 | Bacillus subtilis | 4 | [2] |

| Derivative 5 | Staphylococcus aureus | 2 | [2] |

| Derivative 6 | Methicillin-resistant S. aureus | 8 (MIC90) | [2] |

| Derivative 7 | Methicillin-resistant S. aureus | 32 | [2] |

| Derivative 8 | LA-MRSA LGA251 | 3.9 | [2] |

| Derivative 9 | S. aureus Newman | 0.39 - 0.78 | [2] |

| Derivative 69o | Gram-positive & Gram-negative bacteria | 1.6 - 3.1 | [2] |

| Derivative 2b | Xanthomonas oryzae pv. oryzae | 10.8 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of dehydroabietic acid's mechanisms of action.

In Vitro Cytotoxicity Assay (WST-8/MTT)

This protocol outlines a colorimetric assay to quantify the cytotoxic effects of dehydroabietic acid on cancer cells.

-

Materials:

-

Dehydroabietic acid (DAA)

-

Selected cancer cell lines (e.g., HeLa, AGS)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

WST-8 or MTT reagent

-

Dimethyl sulfoxide (B87167) (DMSO) for MTT assay

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

-

Treatment: Prepare serial dilutions of DAA in the cell culture medium. Add 100 µL of the DAA dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[14]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[14]

-

Reagent Addition:

-

Solubilization (for MTT): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT).[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.skku.edu [pure.skku.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydroabietic acid reverses TNF-α-induced the activation of FOXO1 and suppression of TGF-β1/Smad signaling in human adult dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. benchchem.com [benchchem.com]

Dehydroabietic Acid Derivatives: A Technical Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Dehydroabietic acid (DHAA), a prominent tricyclic diterpenoid resin acid, has emerged as a highly valuable scaffold in medicinal chemistry.[1] Its rigid, lipophilic structure, derived from abundant natural rosin, provides a robust starting point for the synthesis of novel derivatives with significant therapeutic potential.[1] This guide offers a comprehensive technical overview of the synthesis, characterization, and mechanisms of action of DHAA derivatives, tailored for professionals in drug discovery and development.

I. Synthetic Strategies and Methodologies

The chemical architecture of dehydroabietic acid offers three primary sites for modification: the C-18 carboxylic acid, the aromatic C-ring, and the A/B alicyclic rings. The carboxyl group at C-18 is the most frequently targeted site for derivatization due to its reactivity, allowing for the creation of amides, esters, and other functional variants.[1]

General Synthetic Workflow: C-18 Amide Formation

A prevalent and efficient method for generating DHAA amides involves a two-step sequence: activation of the native carboxylic acid, followed by coupling with a selected amine. This process is highly adaptable for creating large libraries of derivatives for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of C-18 amide derivatives of DHAA.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl dehydroabietamide

This protocol provides a representative method for the synthesis of a C-18 amide derivative.

-

Acid Activation: In a round-bottom flask, a solution of dehydroabietic acid (3.0 g, 0.01 mol) and thionyl chloride (1.5 g, 0.0127 mol) in distilled toluene (~30 mL) is prepared. Two to three drops of N,N-dimethylformamide (DMF) are added as a catalyst. The mixture is stirred at 40°C for 2 hours. Following the reaction, excess solvent and reagent are removed under reduced pressure to yield dehydroabietoyl chloride as a viscous oil. To ensure complete removal of residual thionyl chloride, fresh toluene may be added and subsequently evaporated; this process is typically repeated three times.

-

Amide Coupling: A solution of tert-butylamine (B42293) (0.73 g, 0.01 mol) and triethylamine (1.52 g, 0.015 mol) is prepared in distilled acetone. The previously synthesized dehydroabietoyl chloride, dissolved in approximately 20 mL of acetone, is added dropwise to the amine solution under constant stirring.

-

Work-up and Purification: Upon completion of the addition, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is collected via vacuum filtration, washed thoroughly with hot water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography.

II. Structural Characterization

The unambiguous identification and structural confirmation of synthesized DHAA derivatives are accomplished using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural analysis.

-

¹H NMR: The spectrum of a typical DHAA derivative is characterized by signals for the aromatic protons (δ 6.8–7.2 ppm), a doublet for the isopropyl methyl groups (around δ 1.2 ppm), and two distinct singlets for the tertiary methyl groups at the C4 and C10 positions.[2][3]

-

¹³C NMR: The carbon spectrum shows characteristic signals for the aromatic C-ring (δ 123–147 ppm) and a downfield signal for the C-18 carbonyl carbon (e.g., ~δ 184 ppm for the carboxylic acid).[4]

-

-

Mass Spectrometry (MS): Provides crucial information on the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Useful for tracking the reaction progress by identifying key functional groups. The conversion of the C-18 carboxylic acid (C=O stretch ~1700 cm⁻¹) to an amide, for example, is confirmed by the disappearance of the broad O-H stretch and the appearance of characteristic N-H and amide I (C=O) bands.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dehydroabietic Acid in CDCl₃ [4]

| Atom Assignment | ¹³C Shift (ppm) | ¹H Shift (ppm) |

| C1 | 37.86 | 1.81, 1.50 |

| C7 | 29.98 | 2.90, 2.82 |

| C11 | 123.88 | 6.89 |

| C12 | 126.90 | 7.00 |

| C14 | 124.12 | 7.16 |

| C15 (CH) | 33.44 | 2.24 |

| C16, C17 (CH₃) | 23.97, 25.13 | 1.22 (d) |

| C18 (COOH) | 184.47 | - |

| C19 (CH₃) | 16.21 | 1.29 (s) |

| C20 (CH₃) | 44.55 | 1.29 (s) |

III. Biological Activity and Mechanisms of Action

DHAA derivatives exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Mechanisms

Numerous DHAA derivatives display potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of critical cell survival signaling pathways.[5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][7] Specific DHAA derivatives have been identified as inhibitors of this pathway, capable of downregulating the phosphorylation of key components like Akt and mTOR, thereby suppressing tumor cell growth.[5][6]

Caption: DHAA derivatives can suppress tumor growth by inhibiting key nodes of the PI3K/Akt/mTOR pathway.

Induction of the Mitochondrial Apoptosis Pathway:

A principal mechanism of DHAA-induced cytotoxicity is the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is often initiated by an increase in intracellular reactive oxygen species (ROS).[8] DHAA derivatives can modulate the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members (like Bcl-2) and promoting the action of pro-apoptotic members (like Bax).[8][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and -3), culminating in cell death.[10][11]

Caption: DHAA derivatives trigger apoptosis via the mitochondrial pathway.

Table 2: Anticancer Activity (IC₅₀, µM) of Representative DHAA Derivatives [1][5][6]

| Derivative Class | Compound ID | HeLa (Cervical) | MCF-7 (Breast) | SMMC-7721 (Liver) | HepG2 (Liver) |

| Dipeptide | 22f | 7.76 | - | - | - |

| Acyl-thiourea | 30n | 6.58 | - | - | - |

| 1,2,3-Triazole | 41c | - | - | - | 5.90 |

| Quinoxaline | 4b | 1.08 | 1.78 | 0.72 | - |

| Acylhydrazone | 4w | 2.21 | - | - | - |

Antimicrobial Activity

DHAA and its derivatives exhibit significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12] Their mode of action is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation, a key virulence factor in chronic infections.

Table 3: Antibacterial Activity (MIC, µg/mL) of Selected DHAA Derivatives [7][12]

| Derivative Type | Compound ID | Staphylococcus aureus | Bacillus subtilis |

| Dehydroabietic acid | DHA | 15.63 | - |

| Serine Conjugate | 6 | 8.0 (MRSA) | - |

| 1,2,3-Triazole | 69o | 1.6–3.1 | 1.6–3.1 |

| 7-N-acylaminopropyloxime | 57j | 1.56–3.13 (MRSA) | - |

IV. Conclusion and Future Outlook

Dehydroabietic acid stands as a privileged scaffold in modern drug discovery, offering a synthetically tractable and biologically relevant platform for generating novel therapeutic candidates. The derivatives synthesized to date have shown compelling activity against cancer and microbial pathogens. Future research will continue to expand the chemical diversity of DHAA libraries, further elucidate their molecular mechanisms, and advance the most promising compounds through the drug development pipeline. The combination of its natural abundance, synthetic versatility, and potent bioactivity ensures that dehydroabietic acid will remain a focal point of innovation in medicinal chemistry.

References

- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. bmse001287 Dehydroabietic Acid at BMRB [bmrb.io]

- 5. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the potential of dehydroabietic acid as an inhibitor of the PI3K/AKT/mTOR signaling pathway based on computer simulation technology - China Chemical Manufacturer [longchangextracts.com]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of BCL-2 family proteins in mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase-2 induces apoptosis by releasing proapoptotic proteins from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet [mdpi.com]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

Dehydroabietic Acid: A Comprehensive Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietic acid (DAA), a naturally occurring abietane (B96969) diterpene found in the resin of coniferous trees, has emerged as a promising scaffold in anticancer drug discovery. This technical guide provides an in-depth analysis of the anticancer properties of DAA and its derivatives. It consolidates quantitative data on its cytotoxic effects, details the experimental protocols for assessing its activity, and elucidates the intricate signaling pathways through which it exerts its antineoplastic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for oncology.

Introduction

Dehydroabietic acid (DAA) is a tricyclic diterpenoid that has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Its rigid, hydrophobic structure provides a unique chemical scaffold that has been extensively modified to generate a plethora of derivatives with enhanced potency and selectivity against various cancer cell lines. This guide will systematically explore the anticancer attributes of DAA, focusing on its mechanisms of action, experimental validation, and the signaling cascades it modulates.

In Vitro Anticancer Efficacy: A Quantitative Overview

The cytotoxic effects of Dehydroabietic acid and its numerous synthetic derivatives have been extensively evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined through various in vitro assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following tables summarize the reported IC50 values, offering a comparative perspective on the broad-spectrum anticancer activity of DAA and its analogues.

Table 1: IC50 Values of Dehydroabietic Acid (DAA) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HeLa | Cervical Carcinoma | 37.40 | |

| HepG2 | Liver Cancer | 80.36 | |

| BEL-7402 | Liver Cancer | 46.70 | |

| CNE-2 | Nasopharyngeal Cancer | 88.64 | |

| Jurkat | T-cell Leukemia | 9.7 (mg/mL) | |

| AGS | Gastric Cancer | Dose-dependent decrease in viability | |

| MKN-28 | Gastric Cancer | Dose-dependent decrease in viability | |

| YCC-2 | Gastric Cancer | Dose-dependent decrease in viability | |

| SNU-216 | Gastric Cancer | Dose-dependent decrease in viability | |

| SNU-601 | Gastric Cancer | Dose-dependent decrease in viability | |

| SNU-668 | Gastric Cancer | Dose-dependent decrease in viability |

Table 2: IC50 Values of Selected Dehydroabietic Acid Derivatives

| Compound ID/Description | Cell Line(s) | Cancer Type(s) | IC50 (µM) Range | Reference(s) |

| DHA-Chalcone Hybrids | ||||

| Compound 33 | MCF-7, MDA-MB-231, Hs578T | Breast Cancer | 2.21 - 11.5 | |

| DHA-Acylhydrazone Derivatives | ||||

| Compound 4w (N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide) | HeLa, BEL-7402 | Cervical, Liver Cancer | 2.21, 14.46 | |

| Quinoxaline Derivatives of DAA | ||||

| Compound 4b | MCF-7, SMMC-7721, HeLa | Breast, Liver, Cervical Cancer | 0.72 - 1.78 | |

| DHA-1,2,3-triazole-oxazolidinone Hybrids | ||||

| Compound 4p | HeLa, HepG2, MGC-803, T-24 | Cervical, Liver, Gastric, Bladder Cancer | 3.18 - 25.31 | |

| DHA-pyrimidine Hybrids | ||||

| Compound 3b | HepG2, MCF-7, HCT-116, A549 | Liver, Breast, Colon, Lung Cancer | 7.00 - 11.93 | |

| Chiral Dipeptide Derivatives of DAA | ||||

| Compound 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | |

| Thiourea and Bisphosphonate Derivatives | ||||

| Compound 28e | SK-OV-3 | Ovarian Cancer | 1.79 ± 0.43 | |

| Acyl-thiourea Derivatives | ||||

| Compound 30n | HeLa | Cervical Cancer | 6.58 ± 1.11 | |

| 2-aryl-benzimidazole Derivatives | ||||

| Compound 80j | SMMC-7721 | Liver Cancer | 0.08 - 0.42 |

Core Mechanisms of Anticancer Activity

Dehydroabietic acid and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Furthermore, DAA has been shown to modulate key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A predominant mechanism of DAA's anticancer action is the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. This process is characterized by a series of well-orchestrated molecular events:

-

Modulation of Bcl-2 Family Proteins: DAA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 balance triggers the formation of pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Caspase Activation Cascade: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of the Survivin Pathway

Recent studies have identified Dehydroabietic acid as a novel inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin is overexpressed in many cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division. By downregulating the expression of survivin, DAA effectively removes a key brake on the apoptotic machinery, thereby sensitizing cancer cells to cell death signals. This inhibition of survivin further contributes to the activation of caspases and the subsequent execution of apoptosis.

Caption: Inhibition of the Survivin anti-apoptotic pathway by Dehydroabietic acid.

An In-depth Technical Guide on the Antibacterial Spectrum of Dehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpene found in the resin of coniferous trees, has emerged as a promising antimicrobial agent. This technical guide provides a comprehensive overview of the antibacterial spectrum of DHA, with a particular focus on its activity against clinically relevant Gram-positive and Gram-negative bacteria. This document summarizes quantitative data on its minimum inhibitory concentrations (MICs), details the experimental protocols for assessing its antimicrobial and anti-biofilm efficacy, and elucidates its proposed mechanisms of action, including bacterial membrane disruption and potential interference with quorum sensing signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the exploration of new antimicrobial compounds. Natural products have historically been a rich source of novel therapeutic agents. Dehydroabietic acid (DHA), a major component of rosin, has demonstrated a broad range of biological activities, including antibacterial properties. This guide offers an in-depth analysis of the antibacterial profile of DHA, consolidating current scientific knowledge to facilitate further research and development in this area.

Antibacterial Spectrum of Dehydroabietic Acid

Dehydroabietic acid exhibits a notable antibacterial activity, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative bacteria. Its efficacy has been demonstrated against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antibacterial Activity

The antibacterial potency of dehydroabietic acid is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values of DHA against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 25923 | - | 70 | [1] |

| Staphylococcus aureus | CIP 106760 (MRSA) | 15.63 | - | [2] |

| Staphylococcus aureus | ATCC 1228 | 7.81 | - | [3] |

| Staphylococcus epidermidis | ATCC 12228 | 7.81 | - | [2] |

| Mycobacterium smegmatis | ATCC 607 | 7.81 | - | [2][3] |

| Bacillus subtilis | - | 4 | - | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Isolate HSM 3023 | 125 | [2][3] |

| Klebsiella pneumoniae | Isolate Strains | 125 | [2][3] |

Mechanism of Action

The primary antibacterial mechanism of dehydroabietic acid is attributed to its ability to disrupt the bacterial cell membrane. Additionally, evidence suggests its potential to interfere with bacterial signaling pathways, such as quorum sensing.

Bacterial Membrane Disruption

Dehydroabietic acid's lipophilic nature allows it to interact with the bacterial cell membrane. This interaction is thought to involve a combination of hydrophobic and electrostatic effects at the membrane-water interface, leading to membrane destabilization and increased permeability.[5][6] This disruption of the membrane's physical integrity can compromise essential cellular processes, including DNA replication and protein synthesis, ultimately leading to bacterial cell death.[5][6]

Inhibition of Quorum Sensing

Some studies suggest that dehydroabietic acid may also exert its antibacterial effect by interfering with quorum sensing (QS) systems.[3] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. In Staphylococcus aureus, the accessory gene regulator (agr) system is a key quorum-sensing pathway that controls the expression of virulence factors and biofilm formation. It is hypothesized that DHA may act as an inhibitor of the agr system, thereby reducing the production of toxins and impeding biofilm development.

Caption: Proposed inhibition of the Staphylococcus aureus agr quorum sensing system by Dehydroabietic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial properties of dehydroabietic acid.

Preparation of Dehydroabietic Acid Stock Solution

A stock solution of dehydroabietic acid is prepared by dissolving the compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a final concentration of 10 mg/mL. The solution should be filter-sterilized through a 0.22 µm syringe filter before use in susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Dehydroabietic Acid: A Promising Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydroabietic acid (DHAA), a naturally occurring tricyclic diterpenoid resin acid found in coniferous trees, is emerging as a compelling lead compound in the field of drug discovery.[1][2][3] Its rigid, lipophilic skeleton provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This, coupled with its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, makes DHAA an attractive starting point for the development of novel therapeutics.[1][2][4][5] This technical guide provides a comprehensive overview of the current state of research on dehydroabietic acid as a lead compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Diverse Biological Activities of Dehydroabietic Acid and Its Derivatives

The therapeutic potential of DHAA is underscored by its broad spectrum of biological activities. Numerous studies have demonstrated the efficacy of both the parent compound and its synthetic derivatives against various diseases.

Anticancer Activity

Dehydroabietic acid and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][7] The anticancer mechanism is often attributed to the induction of apoptosis and cell cycle arrest.[8][9] For instance, certain DHAA derivatives have been shown to prevent the growth of pancreatic cancer cells in the G1 phase by up-regulating p27 and down-regulating cyclin D1.[1][9] Other derivatives have been identified as potential inhibitors of the EGFR kinase domain, showing activity against HepG2 liver cancer cells.[1][9]

Anti-inflammatory Activity

DHAA exhibits potent anti-inflammatory effects by modulating key signaling pathways.[4][10][11] It has been shown to reduce the production of nitric oxide (NO) and the expression of inflammatory genes in macrophage cell lines.[1][10] This is achieved through the inhibition of kinases in the NF-κB and AP-1 signaling cascades, specifically by targeting Src, Syk, and TAK1.[4][6][10] Furthermore, DHAA acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which contributes to its anti-inflammatory properties.[4][7]

Antimicrobial Activity

DHAA and its derivatives have shown promising activity against a variety of microbial pathogens, including multidrug-resistant strains.[4][7] They are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8][9] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[8]

Antiviral Activity

Several studies have highlighted the antiviral potential of DHAA derivatives, particularly against Herpes simplex virus type 1 (HSV-1).[5][12]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of dehydroabietic acid and its derivatives.

Table 1: Anticancer Activity of Dehydroabietic Acid Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Dehydroabietic acid | AGS | Gastric Cancer | 85 | [13] |

| DHA-chalcone hybrid 33 | MCF-7 | Breast Cancer | 2.21 | [2] |

| DHA-chalcone hybrid 33 | MDA-MB-231 | Breast Cancer | 5.89 | [2] |

| DHA-chalcone hybrid 41 | MCF-7 | Breast Cancer | 2.5 | [2] |

| Quinoxaline derivative 4b | SMMC-7721 | Hepatocarcinoma | 0.72 | [2][9] |

| Quinoxaline derivative 4b | HeLa | Cervical Carcinoma | 1.78 | [2][9] |

| N-sulfonaminoethyloxime 59w | S. aureus Newman | - | 0.39-0.78 (MIC) | [9] |

| Acylhydrazone derivative 36w | HeLa | Cervical Carcinoma | 2.21 | [9] |

| Acylhydrazone derivative 36w | BEL-7402 | Liver Cancer | 14.46 | [9] |

| Dipeptide derivative 22f | HeLa | Cervical Carcinoma | 7.76 | [14] |

| Oxazolidinone hybrid 4j | MGC-803 | Gastric Cancer | 3.82 | [15] |

| Dehydroabietinol acetate (B1210297) 6 | Jurkat | Leukemia | 22.0 (µg/mL) | [1] |

| Dehydroabietinol 5 | HeLa | Cervical Carcinoma | 13.0 (µg/mL) | [1] |

| Dehydroabietinol 5 | Jurkat | Leukemia | 9.7 (µg/mL) | [1] |

Table 2: Antimicrobial Activity of Dehydroabietic Acid and Its Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Dehydroabietic acid | Streptococcus mutans | - | [9] |

| Dehydroabietic acid derivative 5 | Bacillus subtilis | 4 | [9] |

| Dehydroabietic acid derivative 5 | Staphylococcus aureus | 2 | [9] |

| Dehydroabietic acid-serine derivative 6 | Methicillin-resistant S. aureus | 8 (MIC90) | [9] |

| Dehydroabietic acid derivative 8 | MRSA and MSSA | 3.9-15.6 | [9] |

| 12-oxime derivative 9 | S. aureus Newman | 0.39-0.78 | [9] |

| 1,2,3-triazole derivative 69o | Gram-negative and -positive bacteria | 1.6-3.1 | [9] |

| Dehydroabietic acid | S. epidermidis ATCC 12228 | 7.81 | [12] |

| Dehydroabietic acid | M. smegmatis ATCC 607 | 7.81 | [12] |

| Dehydroabietic acid | S. aureus CIP 106760 | 15.63 | [12] |

Signaling Pathways and Mechanisms of Action

The biological effects of dehydroabietic acid are underpinned by its interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Dehydroabietic acid's anti-inflammatory properties are primarily mediated through the suppression of the NF-κB and AP-1 signaling pathways. As illustrated below, DHAA inhibits the upstream kinases Src, Syk, and TAK1, which are crucial for the activation of these pro-inflammatory transcription factors.

References

- 1. uv.es [uv.es]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.skku.edu [pure.skku.edu]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

Dehydroabietic Acid's Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between dehydroabietic acid (DHAA) and cellular membranes. DHAA, a naturally occurring diterpene resin acid, has garnered significant interest for its diverse biological activities, many of which are rooted in its effects on the cell membrane. This document delves into the mechanisms of action, quantitative effects, and the signaling pathways modulated by DHAA's membrane interactions, offering valuable insights for researchers in pharmacology, toxicology, and drug development.

Core Mechanisms of Dehydroabietic Acid-Membrane Interaction

Dehydroabietic acid's interaction with cellular membranes is multifaceted, primarily driven by its amphiphilic nature. As an amphiphile, DHAA intercalates into the lipid bilayer, leading to a cascade of biophysical and biochemical consequences that underpin its biological effects.[1]

The primary proposed mechanism involves the insertion of its hydrophobic diterpene ring structure into the hydrophobic core of the membrane, while its polar carboxyl group is positioned near the polar head groups of the phospholipids (B1166683). This intercalation disrupts the ordered packing of membrane lipids, leading to alterations in membrane fluidity and permeability.[1] Furthermore, DHAA has been shown to interact with membrane proteins, including ion channels and cytoskeletal proteins, modulating their function and triggering downstream signaling events.[2][3]

Quantitative Effects of Dehydroabietic Acid on Cellular Membranes

The interaction of dehydroabietic acid with cellular membranes results in a range of quantifiable effects, from cytotoxicity in cancer cell lines to alterations in membrane biophysical properties.

Table 1: Cytotoxicity of Dehydroabietic Acid (DHAA) and Its Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| HeLa | Cervical Cancer | Derivative 22f | 7.76 ± 0.98 | [4] |

| MCF-7 | Breast Cancer | Derivative 77b | 1.78 ± 0.36 | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | Derivative 77b | 0.72 ± 0.09 | [4][5] |

| HeLa | Cervical Cancer | Derivative 77b | 1.08 ± 0.12 | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | Derivative 74b | 0.36 ± 0.13 | [4] |

| HepG2 | Hepatocellular Carcinoma | Derivative 74e | 0.12 ± 0.03 | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | Derivative 80j | 0.08–0.42 | [4] |

| HepG2 | Hepatocellular Carcinoma | Derivative 67g | 0.51–1.39 | [4] |

Table 2: Effects of Dehydroabietic Acid on Erythrocyte Membranes

| Effect | DHAA Concentration | Incubation Time & Temperature | Observations | Reference(s) |

| 50% Hemolysis (HC50) | 252 µM | 1 hour at 37°C | Induces significant lysis of human erythrocytes. | [1] |

| Maximum Protection against Hypotonic Hemolysis | 125 µM | 1 hour at 37°C | At sublytic concentrations, DHAA stabilizes the membrane against osmotic stress. | [1] |

| Increased Potassium Efflux and Passive Influx | Sublytic concentrations | 1 hour at 37°C | Alters membrane permeability to potassium ions. | [1] |

| Decreased Active Potassium Influx | Sublytic concentrations | 1 hour at 37°C | Inhibits the (Na+-K+)-pump activity. | [1] |

Table 3: Effects of Dehydroabietic Acid on Membrane Transport and Fluidity

| Parameter | System | DHAA Concentration | Effect | Reference(s) |

| p-Aminohippurate (B12120003) (PAH) Uptake (Ki) | Renal Basolateral Membrane Vesicles | ~150 µM | Competitively inhibits the organic anion transporter. | [6] |

| Passive Permeability (Mannitol, PAH, Sodium) | Renal Basolateral Membrane Vesicles | Not specified | Decreased permeability, suggesting a "tightening" of the membrane. | [6] |

| Membrane Fluidity | Human Erythrocyte Membranes | Concentration-dependent | Significantly alters the motion and order of the lipid bilayer. | [2] |

| Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 100 µM | Significant reduction in LPS-induced NO production. | [7] |

Signaling Pathways Modulated by Dehydroabietic Acid's Membrane Interaction

DHAA's interaction with the cell membrane is a critical initiating event for several intracellular signaling cascades, most notably those leading to apoptosis and the modulation of inflammatory responses.

Intrinsic Apoptosis Pathway

Dehydroabietic acid is a known inducer of apoptosis in various cancer cell lines, primarily through the mitochondrial-mediated intrinsic pathway. This process is initiated by DHAA's perturbation of the mitochondrial membrane.

-

Mitochondrial Membrane Depolarization: DHAA can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a key early event in apoptosis.

-

Bcl-2 Family Protein Modulation: The disruption of the mitochondrial membrane is associated with changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

Survivin Inhibition: DHAA has also been shown to be a novel inhibitor of survivin, an anti-apoptotic protein often overexpressed in cancer cells. Downregulation of survivin by DHAA promotes caspase activation and apoptosis.[8][9][10]

Modulation of Inflammatory Signaling in Macrophages

In immune cells such as macrophages, DHAA exhibits anti-inflammatory properties by targeting key kinases in inflammatory signaling pathways.

-

Inhibition of Src and Syk Kinases: DHAA has been shown to suppress the activity of the non-receptor tyrosine kinases Src and Syk in the NF-κB signaling cascade.[2][11]

-

Inhibition of TAK1: DHAA also inhibits the activity of transforming growth factor-β-activated kinase 1 (TAK1), a critical kinase in the AP-1 signaling pathway.[2][11]

-

Downstream Effects: By inhibiting these upstream kinases, DHAA prevents the activation of the transcription factors NF-κB and AP-1, leading to a reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators like nitric oxide (NO).[7]

Modulation of Voltage-Gated Potassium (Kv) Channels

DHAA has been identified as a modulator of voltage-gated potassium (Kv) channels. The proposed "lipoelectric" mechanism suggests that the hydrophobic portion of DHAA anchors within the lipid bilayer near the channel's voltage sensor domain (VSD), while the negatively charged carboxyl group exerts an electrostatic effect on the positively charged voltage sensor (S4 helix), promoting channel opening.[3]

Experimental Protocols for Studying DHAA-Membrane Interactions

A variety of biophysical and cell-based assays are employed to elucidate the interaction of dehydroabietic acid with cellular membranes.

Measurement of Membrane Fluidity using Fluorescence Anisotropy with DPH

This technique measures the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol:

-

Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells (e.g., erythrocytes) or liposomes at a desired concentration in a suitable buffer (e.g., PBS).

-

DPH Labeling:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or acetone).

-

Add the DPH stock solution to the cell/liposome suspension while vortexing to achieve a final DPH concentration of approximately 1-2 µM. The final solvent concentration should be less than 1%.

-

Incubate the mixture in the dark at 37°C for 30-60 minutes to allow for DPH incorporation into the membranes.

-

-

DHAA Treatment: Add the desired concentrations of dehydroabietic acid (or vehicle control) to the DPH-labeled suspension and incubate for the desired time.

-

Fluorescence Anisotropy Measurement:

-

Transfer the samples to a suitable cuvette for a fluorometer.

-

Excite the sample with vertically polarized light at approximately 360 nm.

-

Measure the fluorescence emission intensity at approximately 430 nm through polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer.

-

Measure the emission intensity with horizontally polarized excitation and parallel (I_HV) and perpendicular (I_HH) emission to calculate the G-factor (G = I_HV / I_HH).

-

-

Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Assessment of Membrane Permeabilization using Calcein (B42510) Leakage Assay

This assay measures the release of the fluorescent dye calcein from liposomes upon membrane disruption. Calcein is self-quenched at high concentrations inside the liposomes, and its fluorescence increases upon release and dilution in the external buffer.

Protocol:

-

Liposome Preparation with Encapsulated Calcein:

-

Prepare a lipid film by drying a solution of desired phospholipids in an organic solvent under a stream of nitrogen.

-

Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., HEPES-buffered saline).

-

Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Removal of Free Calcein: Separate the calcein-loaded liposomes from the unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Calcein Leakage Measurement:

-

Dilute the purified calcein-loaded liposomes in the assay buffer in a 96-well plate or a cuvette.

-

Record the baseline fluorescence (F0) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Add different concentrations of dehydroabietic acid to the liposome suspension and monitor the increase in fluorescence over time (Ft).

-

After the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence (Fmax).

-

-

Calculation: Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Protocol:

-

Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of dehydroabietic acid for specific time periods. Include a vehicle-treated control.

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, survivin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

The interaction of dehydroabietic acid with cellular membranes is a critical determinant of its diverse biological activities. While significant progress has been made in understanding its effects on membrane fluidity, permeability, and the induction of apoptosis, several areas warrant further investigation. The precise molecular interactions of DHAA with specific lipid species and membrane proteins, including its potential role in modulating lipid raft and caveolae function, remain to be fully elucidated. Furthermore, a more detailed characterization of its effects on the mitochondrial permeability transition pore could provide deeper insights into its pro-apoptotic mechanisms.

This technical guide provides a solid foundation for researchers and drug development professionals working with dehydroabietic acid. The presented data, protocols, and pathway diagrams offer a comprehensive resource to facilitate further research into the membrane-mediated effects of this promising natural compound. A thorough understanding of these fundamental interactions is paramount for the rational design of novel therapeutics based on the dehydroabietic acid scaffold.

References

- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Effects of dehydroabietic acid on the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-dependent anion channel - Wikipedia [en.wikipedia.org]

- 5. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 6. Dehydroabietic acid, a major anionic contaminant of pulp mill effluent, reduces both active p-aminohippurate transport and passive membrane permeability in isolated renal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caveolae as Organizers of Pharmacologically Relevant Signal Transduction Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial membrane permeability transition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]